Jelleine-I
Description
Historical Context of Jelleine-I Discovery and Isolation
The Jelleine family of peptides, including this compound, was first isolated and characterized in 2004 by a research group at São Paulo State University, Brazil. wikipedia.orgfapesp.br The discovery involved the purification of royal jelly from honey bee larvae using reverse phase-high-performance liquid chromatography (RP-HPLC). wikipedia.orgfapesp.br This purification process yielded fractions that exhibited antimicrobial activity against various bacteria. wikipedia.org Further analysis using techniques such as Q-Tof-MS/MS allowed for the sequencing of the peptides present in these active fractions, leading to the identification of four distinct peptides: this compound, Jelleine-II, Jelleine-III, and Jelleine-IV. fapesp.brresearchgate.net
Overview of the Jelleine Peptide Family and this compound Significance in Biological Systems
The Jelleine family consists of four short peptides, Jelleine I-IV, typically composed of 8 to 9 amino acid residues. nih.govjmb.or.kr These peptides are characterized by a positive charge at physiological pH and a notable percentage of hydrophobic residues, features common to many antimicrobial peptides (AMPs). nih.govjmb.or.kr They are generated through the processing of the C-terminal region of Major Royal Jelly Protein 1 (MRJP-1), a major protein found in royal jelly. nih.govresearchgate.net
Jelleines play a crucial biological role in the honeybee colony. They are produced constitutively by worker bees and secreted into royal jelly, contributing to its preservation and protecting bee larvae from potential pathogens. researchgate.netnih.gov This protective function highlights their significance in the innate immunity of honeybees.
Among the Jelleine family, this compound has demonstrated the most potent and broadest spectrum of biological activities. nih.govresearchgate.netmdpi.com While Jelleines I-III exhibit antimicrobial activity against yeast, Gram-positive, and Gram-negative bacteria, Jelleine-IV has consistently shown no relevant biological potential in various assays. researchgate.netnih.govresearchgate.net This difference in activity, particularly the lack of activity in Jelleine-IV, which differs from Jelleine-II by the removal of a C-terminal leucine (B10760876) residue, suggests the importance of specific structural features, such as the C-terminal leucine residue, for their pharmacological activities. nih.gov
Current Research Perspectives and Academic Orientations for this compound Investigations
Current academic research on this compound is primarily oriented towards exploring its potential as a therapeutic agent, particularly in the context of combating antimicrobial resistance. mdpi.comresearchgate.netmdpi.com The increasing threat posed by multi-drug resistant bacteria has driven the search for novel antimicrobial compounds, and this compound is considered a promising candidate due to its potent antibacterial effects and low observed toxicity in certain studies. mdpi.comresearchgate.netacs.orgnih.gov
Research focuses on several key areas:
Antimicrobial Activity and Mechanisms: Extensive studies investigate the efficacy of this compound against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govjmb.or.kracs.orgnih.gov Research also delves into the mechanisms by which this compound exerts its antimicrobial effects, with findings suggesting that it primarily acts by disrupting the integrity of the cell membrane. researchgate.netnih.gov Some studies also indicate that it may target intracellular components like genomic DNA. researchgate.net
Structure-Activity Relationship (SAR) Studies: Researchers are actively exploring how modifications to the amino acid sequence and structure of this compound affect its biological activity and stability. lse.ac.uknih.gov This includes the design and synthesis of this compound analogs with enhanced antimicrobial properties and improved stability against proteolytic degradation, for example, through halogenation. lse.ac.uknih.govfrontiersin.org
Activity against Resistant Strains: A significant area of investigation is the effectiveness of this compound against multi-drug resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacterial strains, such as Acinetobacter baumannii and Pseudomonas aeruginosa. acs.orgnih.govnih.gov Studies have shown promising in vitro antibacterial activity against these challenging pathogens. acs.orgnih.gov
Broader Biological Activities: Beyond its antimicrobial properties, academic research is also exploring other potential biological effects of this compound, including antiparasitic, healing, pro-coagulant, and potential indirect modulation of tumor cell growth and inflammatory processes. nih.govresearchgate.netmdpi.comdntb.gov.ua
Research findings often involve detailed data from microbiological assays, such as Minimum Inhibitory Concentration (MIC) values, and studies on membrane interaction using techniques like fluorescence spectroscopy or microscopy. The synthesis and purification protocols for this compound and its analogs are also a crucial part of these investigations. acs.orgnih.gov
Here is a representative table summarizing some reported minimum inhibitory concentrations (MIC) of this compound against various microorganisms:
| Microorganism | Type | This compound MIC (µM) | Source |
| Acinetobacter baumannii | Gram-negative | 8–16 | acs.orgnih.gov |
| Staphylococcus aureus | Gram-positive | Varied | nih.govmdpi.com |
| Escherichia coli | Gram-negative | Varied | nih.govjmb.or.krmdpi.com |
| Pseudomonas aeruginosa | Gram-negative | Varied | nih.govresearchgate.netnih.gov |
| Candida genus | Yeast/Fungi | Varied | nih.gov |
| Listeria monocytogenes | Gram-positive | Varied | nih.govmdpi.com |
Note: MIC values can vary depending on the specific strain tested and experimental conditions.
The focus on this compound in academic research underscores its potential as a valuable natural compound for the development of new therapeutic strategies, particularly in the face of rising antimicrobial resistance. nih.govmdpi.commdpi.com
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
PFKLSLHL |
Origin of Product |
United States |
Origin and Biosynthesis of Jelleine I
Natural Occurrence and Isolation Source in Apis mellifera Royal Jelly
Jelleine-I is naturally found in royal jelly, a complex secretion produced by the hypopharyngeal and mandibular glands of young worker bees (Apis mellifera). researchgate.netnih.govmdpi.comunipi.it Royal jelly is a nutrient-rich substance essential for the development of honeybee larvae, especially those destined to become queens. researchgate.netnih.govmdpi.comunipi.it Jelleines, including this compound, were first isolated and characterized from Apis mellifera royal jelly in 2004. nih.govwikipedia.org While primarily associated with royal jelly, jelleines have also been detected in some honey samples. researchgate.netnih.gov The presence of these peptides is thought to contribute to the preservation of royal jelly and the protection of bee larvae from potential pathogens. researchgate.netnih.gov
Precursor Proteins and Endogenous Processing Pathways for this compound Production
Research indicates that jelleines, including this compound, are generated through the processing of larger precursor proteins. The primary precursor identified is Major Royal Jelly Protein 1 (MRJP1), a highly abundant protein in royal jelly. researchgate.netnih.govcapes.gov.brdntb.gov.uanih.govplos.org Jelleines are specifically derived from the C-terminal region of the MRJP1 precursor. researchgate.netnih.govcapes.gov.brdntb.gov.uanih.gov The processing pathway involves the hydrolysis of MRJP1, leading to the release of smaller peptide fragments. researchgate.netnih.govunipi.itmdpi.comresearchgate.net
Enzymatic Systems Implicated in this compound Maturation from Larger Proteins
The maturation of this compound from its MRJP1 precursor involves enzymatic cleavage. Studies suggest that Jelleine-II is initially produced from MRJP1 through hydrolysis mediated by trypsin, an enzyme present in royal jelly. researchgate.netnih.govunipi.itmdpi.comresearchgate.netcaldic.com Subsequently, this compound is formed from Jelleine-II through the action of unknown exoproteinases that act on the N-terminal of the Jelleine-II fragment. researchgate.netnih.govmdpi.comresearchgate.netcaldic.com This sequential enzymatic processing highlights a specific endogenous pathway within royal jelly that leads to the generation of mature jelleine peptides.
Molecular Architecture and Structural Characterization of Jelleine I
Primary Amino Acid Sequence Elucidation Methodologies
The initial isolation and sequencing of the jelleine peptides, including Jelleine-I, were accomplished through a combination of chromatographic and spectrometric techniques. Researchers utilized reverse-phase high-performance liquid chromatography (RP-HPLC) to purify four distinct antimicrobial peptides from royal jelly. researchgate.net Following purification, the primary amino acid sequence of each peptide was determined using Quadrupole Time-of-Flight tandem mass spectrometry (Q-Tof-MS/MS). researchgate.net
The interpretation of the MS/MS spectra established the sequence of this compound. researchgate.net It is important to note that the originally published sequence contained an error. biosynth.com The correct and confirmed sequence for this compound is Pro-Phe-Lys-Ile-Ser-Ile-His-Leu-NH2 (PFKISIHL-NH2). acs.orgbiosynth.com This sequence has a molecular weight of approximately 953.17 g/mol . novoprolabs.com
| This compound Sequence Data | |
| Full Sequence | Pro-Phe-Lys-Ile-Ser-Ile-His-Leu-NH2 |
| One-Letter Code | PFKISIHL-NH2 |
| Molecular Formula | C47H76N12O9 |
| Molecular Weight | 953.17 |
| Source | Royal Jelly of Apis mellifera |
**3.2. Advanced Spectroscopic and Analytical Techniques for Structural Analysis
The detailed structural analysis of this compound relies on a suite of advanced spectroscopic and analytical methods to move beyond the primary sequence to its three-dimensional conformation and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, its primary structure was characterized using NMR spectroscopy. acs.org Analysis of the NMR spectra recorded in a dimethyl sulfoxide (DMSO-d6) solvent allowed for the recognition of the spin systems for all constituent amino acid residues. acs.org
Two-dimensional NMR techniques are particularly informative. The ¹H–¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum was used to observe all the proton and nitrogen resonances of the amide groups, which form the peptide backbone. acs.org Additionally, the Hα-Cα correlations for every residue were identified in the corresponding ¹H–¹³C HSQC spectrum. acs.org While these experiments confirm the primary structure and provide insights into the local environment of each atom, further NMR studies, such as those conducted on similar antimicrobial peptides in membrane-mimicking environments, are used to determine the peptide's tertiary structure and topology when interacting with biological interfaces. nih.gov
Mass spectrometry (MS) is indispensable for the characterization of peptides like this compound. As mentioned, Quadrupole Time-of-Flight tandem mass spectrometry (Q-Tof-MS/MS) was the core technique used for the initial sequencing of the jelleine family of peptides. researchgate.net This method involves the fragmentation of the parent peptide ion and analysis of the resulting fragment ions to deduce the amino acid sequence. youtube.com
In addition to initial sequencing, MS techniques are crucial for confirming the primary structure and assessing the purity of synthesized or purified peptide batches. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry has been used to characterize the primary structure of this compound, where the protonated peptide's peak is observed in the spectrum. acs.org Subsequent MS/MS analysis of this peak serves to re-confirm the precise amino acid sequence. acs.org The high resolution and mass accuracy of these techniques allow for the verification of the correct molecular weight (953.17 for this compound) and can detect modifications or impurities. acs.orgnovoprolabs.com
| Technique | Application for this compound | Key Findings |
| Q-Tof-MS/MS | Initial primary sequence elucidation | Determined the amino acid sequence of the four jelleine peptides after purification. researchgate.net |
| MALDI-ToF-MS | Primary structure characterization and confirmation | Observes the peak of the protonated this compound, confirming its molecular weight. acs.org |
| MS/MS Analysis | Sequence confirmation | Fragments the peptide ion to verify the specific amino acid sequence. acs.org |
Fourier-transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the secondary structure of proteins and peptides. nih.govshimadzu.com The technique measures the absorption of infrared light by the molecule, which causes vibrations in its chemical bonds. shimadzu.com The peptide bond, the repeating unit of the protein backbone, gives rise to several characteristic absorption bands, most notably the Amide I band, which appears between 1600 cm⁻¹ and 1700 cm⁻¹. shimadzu.com
This Amide I band is primarily due to the C=O stretching vibrations of the peptide backbone. shimadzu.com The precise frequency of this vibration is sensitive to the peptide's secondary structure. Different secondary structural elements absorb at slightly different wavenumbers within the Amide I region:
α-helices typically show a band around 1655 cm⁻¹.
β-sheets are associated with a major band near 1631 cm⁻¹.
β-turns can be identified by a band around 1676 cm⁻¹.
By analyzing the shape of the Amide I band, often using mathematical procedures like deconvolution and second-derivative analysis to resolve overlapping components, researchers can estimate the relative proportions of α-helices, β-sheets, and other structures within a peptide like this compound. shimadzu.comresearchgate.net
Conformational Dynamics and Aggregation Behavior of this compound in Biological Mimetic Systems
The biological function of this compound is intrinsically linked to its structure and how that structure changes in different environments, particularly upon interaction with biological membranes.
In a simple aqueous solution, such as a phosphate buffer at neutral pH, this compound exists in a disordered or random coil conformation. nih.gov However, its structure changes dramatically in the presence of environments that mimic anionic biological membranes, such as solutions containing sodium dodecyl sulphate (SDS). nih.gov In these membrane-mimicking media, this compound transitions to a more ordered helical conformation. nih.gov
Molecular dynamics simulations provide further insight into this interaction. This compound first accumulates on the outer surface of a bacterial membrane, an interaction driven by electrostatic forces between the positively charged peptide and the negatively charged phospholipid headgroups of the membrane. nih.govmdpi.com Following this initial binding and aggregation on the surface, the peptide exerts pressure on the lipid bilayer. nih.govmdpi.com This pressure helps to accommodate the polar and nonpolar residues of the peptide within the amphiphilic membrane environment, ultimately leading to the formation of a toroidal pore, which disrupts the membrane's integrity. nih.govmdpi.com
Experimental studies using large unilamellar vesicles (LUVs) as a membrane model corroborate this behavior. The interaction of this compound with anionic LUVs results in a measurable increase in both the hydrodynamic diameter and the zeta potential of the vesicles. acs.orgnih.gov The increase in size (hydrodynamic diameter) and surface charge (zeta potential) indicates that the peptide is binding to and integrating with the vesicles, a process consistent with the aggregation and membrane-disrupting mechanism of action. acs.orgnih.gov
Influence of Specific Amino Acid Residues on this compound Conformation and Functional Dynamics
The specific sequence of amino acids in this compound is critical to its structure and function, with individual residues playing distinct roles. Structure-activity relationship studies, often comparing this compound to its natural analogs (Jelleine-II, -III, and -IV) and synthetically modified versions, have elucidated the importance of key residues.
Proline (Pro) at the N-terminus (Position 1): Molecular dynamics simulations have identified the N-terminal proline as a probable determinant for the enhanced antimicrobial efficacy of this compound when compared to other jelleines. acs.orgunifesp.bracs.org This nonpolar residue contributes to a lower degree of solvation at the N-terminal region, increasing its hydrophobicity. nih.gov This property is crucial as it facilitates a higher binding energy with the interface of microbial membranes, which is a key step in its mechanism of action. nih.gov In contrast, Jelleine-II and Jelleine-III, which have Threonine and Glutamate at this position respectively, attract more water molecules, hindering their ability to effectively interact with membrane interfaces. nih.gov
Leucine (B10760876) (Leu) at the C-terminus (Position 8): The amidated leucine residue at the C-terminus is considered a mandatory structural requirement for the antimicrobial activity of this compound. nih.gov This is strongly supported by the fact that Jelleine-IV, an analog that lacks this terminal leucine, is completely inactive against microbes. nih.govnih.gov This suggests that the C-terminal leucine is a vital pharmacophore group for the peptide's function. nih.gov
Histidine (His) at Position 7: The single histidine residue plays a significant role in modulating this compound's activity based on environmental pH. acs.orgunifesp.bracs.org The protonation of this residue is pH-dependent. In acidic conditions, which are often characteristic of infection and inflammation sites, the histidine becomes protonated. nih.gov This protonation enhances the peptide's positive charge, potentiating its electrostatic interaction with the negatively charged lipids of anionic bilayers, thereby increasing its pore-forming activity. nih.govacs.orgunifesp.bracs.org
Comparative Influence of Residues in Jelleine Analogs:
Jelleine-II (TPFKISIHL-NH2): The addition of a threonine residue at the N-terminus does not appear to be essential for biological activity, as Jelleine-II shows similar antimicrobial activity and conformational behavior to this compound. nih.gov
Jelleine-IV (TPFKLSLH-NH2): The removal of the C-terminal leucine results in a complete loss of antimicrobial function, highlighting this residue's critical role. nih.govnih.gov
Synthetic Modifications: Research into synthetic analogs has further confirmed the importance of residue placement. The addition of a Tyrosine-Glycine-Glycine (YGG) sequence to the N-terminus of this compound reduces or eliminates its activity, whereas adding the same triad to the C-terminus does not negatively impact, and can even enhance, its activity against certain bacteria. nih.gov Furthermore, strategic substitutions of amino acids at positions 3, 5, and 7 to fine-tune the peptide's charge and polarity have been shown to significantly improve bioactivity. nih.gov
| Residue (Position) | Influence on Conformation & Functional Dynamics | Comparison with Analogs |
|---|---|---|
| Proline (1) | Increases N-terminal hydrophobicity; crucial for high efficacy and membrane binding. nih.govacs.orgunifesp.bracs.org | Jelleine-II (Threonine) and Jelleine-III (Glutamate) have reduced membrane interaction. nih.gov |
| Leucine (8) | Mandatory for antimicrobial activity; key pharmacophore group. nih.gov | Jelleine-IV lacks this residue and is inactive. nih.govnih.gov |
| Histidine (7) | Acts as a pH sensor; protonation in acidic environments enhances interaction with anionic membranes. nih.govacs.orgunifesp.bracs.org | Conserved across active Jelleines (I-III). nih.gov |
| Lysine (3) | Contributes to the net positive charge, facilitating initial electrostatic attraction to microbial membranes. nih.govnih.gov | Conserved across active Jelleines (I-III). nih.gov |
Rational Design and Synthesis of Jelleine I Analogues and Derivatives
Methodologies for de novo Peptide Synthesis and Purification
The synthesis of Jelleine-I and its derivatives is predominantly achieved through de novo chemical methods, which allow for precise control over the peptide sequence and the incorporation of unnatural amino acids or modifications.
Solid-Phase Peptide Synthesis (SPPS): The primary method for synthesizing this compound analogues is the classical solid-phase peptide synthesis (SPPS). researchgate.nethilarispublisher.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The general SPPS cycle for this compound synthesis includes:
Attachment: The C-terminal amino acid of the this compound sequence (Leucine) is anchored to the solid resin support.
Deprotection: The temporary protecting group on the alpha-amino group of the attached amino acid is removed, typically using a chemical agent like piperidine for Fmoc-based chemistry or trifluoroacetic acid (TFA) for Boc-based chemistry. hilarispublisher.compeptide.com
Coupling: The next protected amino acid in the sequence is activated and added, forming a peptide bond with the deprotected amino group of the resin-bound chain.
Iteration: The deprotection and coupling steps are repeated until the entire eight-amino-acid sequence of this compound (PFKLSLHL-NH₂) or its desired analogue is assembled.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed simultaneously, yielding the crude peptide product. hilarispublisher.comlcms.cz
Purification: Following synthesis and cleavage, the crude peptide product contains the target molecule along with various impurities such as truncated or deletion sequences. bachem.com The standard and most effective method for purifying this compound and its analogues is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netbachem.comchromacademy.com
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase. lcms.czbachem.com
Process: The crude peptide mixture is dissolved and loaded onto the column. A gradient of increasing organic solvent (like acetonitrile) in an aqueous solution (often containing an ion-pairing agent like TFA) is applied. bachem.com More hydrophobic peptides, including correctly synthesized this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities.
Detection and Collection: The eluting compounds are monitored using UV detection (at 210–220 nm), and fractions containing the peptide of desired purity are collected. bachem.com These fractions are then pooled and lyophilized (freeze-dried) to obtain the final, pure peptide powder. bachem.com The purity and identity of the final product are confirmed using analytical HPLC and mass spectrometry. researchgate.net
Alternative purification techniques such as ion-exchange chromatography can also be employed, sometimes in combination with RP-HPLC, to achieve higher purity, especially in large-scale industrial production. polypeptide.com
**5.2. Chemical Modifications and Their Impact on Biological Activity
To improve the therapeutic properties of this compound, a series of halogenated derivatives have been designed and synthesized. nih.gov This strategy involves adding halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the aromatic ring of the Phenylalanine residue at position 2. nih.govmdpi.com These modifications have been shown to significantly enhance both antimicrobial activity and stability.
The introduction of halogens increases the hydrophobicity of the peptide, which is believed to strengthen its interaction with microbial membranes. osti.govbohrium.com Studies show that halogenation can enhance the in vitro antimicrobial and antibiofilm activity of this compound by a factor of 1 to 8. nih.gov Among the derivatives, Chlorine-Jelleine-I (Cl-J-I), Bromine-Jelleine-I (Br-J-I), and Iodine-Jelleine-I (I-J-I) were found to be more potent than Fluorine-Jelleine-I (F-J-I). nih.gov
A critical limitation of natural peptides for therapeutic use is their susceptibility to degradation by proteases. Halogenation has proven to be a highly effective strategy to overcome this, improving the proteolytic stability of this compound by an impressive 10 to 100-fold. researchgate.netnih.gov Specifically, Br-J-I and I-J-I demonstrated superior stability against enzymatic degradation compared to the other halogenated versions. nih.gov This increased stability is crucial for maintaining the peptide's concentration and efficacy in a biological environment.
| Derivative | Modification | Antimicrobial Activity Enhancement | Proteolytic Stability Improvement |
|---|---|---|---|
| F-J-I | Fluorine at Phe² | Moderate | Significant |
| Cl-J-I | Chlorine at Phe² | High | High |
| Br-J-I | Bromine at Phe² | High | Very High |
| I-J-I | Iodine at Phe² | High | Very High |
Systematic substitution of amino acids at various positions in the this compound sequence has provided deep insights into its structure-activity relationship.
Internal Substitutions: Research has shown that fine-tuning the cationic charge, polarity, and basicity of the peptide by substituting amino acids at positions 3, 5, and 7—while preserving positions 1, 4, 6, and 8—can significantly improve the bioactivity of this compound. nih.gov For instance, an analogue designated as "analog 15," which is enriched with Arginine (a highly basic amino acid) and Leucine (B10760876) (a hydrophobic amino acid), demonstrated the most potent antimicrobial activity against a range of bacteria, including multidrug-resistant Pseudomonas aeruginosa. nih.gov Furthermore, substituting the Phenylalanine at position 2 with Tryptophan was also found to enhance antimicrobial efficacy, likely due to Tryptophan's unique hydrophobic and membrane-interacting properties. nih.gov
Terminal Substitutions: The N-terminal and C-terminal ends of this compound play distinct roles in its activity.
N-Terminus: The N-terminal region appears to be a critical part of the this compound pharmacophore, and modifications here are often detrimental. nih.gov For example, the synthetic addition of a Tyr-Gly-Gly (YGG) triad to the N-terminus was found to reduce or completely abolish its biological activity. nih.govmdpi.com
C-Terminus: In contrast, the C-terminus is more amenable to modification. The addition of the same YGG triad to the C-terminal end not only preserved but in some cases increased the antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. nih.govmdpi.com This C-terminal modified analogue adopted a β-sheet conformation when interacting with membranes, differing from the α-helical structure of the parent this compound, and appeared to function via a "carpet-like" mechanism of membrane disruption. mdpi.com
| Modification Type | Position(s) | Substitution | Impact on Activity | Reference |
|---|---|---|---|---|
| Internal | 2 | Phe → Trp | Increased antimicrobial activity | nih.gov |
| Internal | 3, 5, 7 | Enrichment with Arg and Leu | Significantly improved bioactivity (e.g., Analog 15) | nih.gov |
| Terminal (N-terminus) | 1 | Addition of YGG triad | Reduced or abolished activity | nih.govmdpi.com |
| Terminal (C-terminus) | 8 | Addition of GGY triad | Increased activity against S. aureus and E. coli | nih.govmdpi.com |
The creation of hybrid peptides represents a sophisticated strategy to combine the beneficial attributes of this compound with other molecular entities. A prime example is the previously mentioned C-terminal conjugate of this compound with a Tyr-Gly-Gly (YGG) sequence. mdpi.com This construct can be considered a hybrid peptide where the core this compound moiety provides the primary antimicrobial scaffold, while the added tripeptide tail modulates its physical properties and mechanism of action. mdpi.com The evaluation of this hybrid showed that while the core this compound peptide adopts an α-helical structure in membrane-mimicking environments, the C-terminal hybrid analogue forms a β-sheet structure. mdpi.com This conformational change leads to a different mode of membrane permeabilization, described as a carpet-like model, demonstrating how hybrid designs can alter the fundamental biological action of the parent peptide. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies integrate the findings from chemical modifications to build a comprehensive model of how the peptide's structure dictates its function. For this compound, several key principles have been established:
N-Terminal Importance: The N-terminal region, particularly the Proline residue at position 1 (Pro¹), is crucial for high efficacy. nih.govunifesp.bracs.org Modifications in this region are generally poorly tolerated and lead to a loss of activity. nih.gov
C-Terminal Modifiability: The C-terminal end is more tolerant to substitutions and additions, which can be exploited to enhance activity or alter the mechanism of action. nih.govmdpi.com The C-terminal Leucine residue is considered an important pharmacophore group. nih.gov
Cationicity and Amphipathicity: Like many antimicrobial peptides, the balance of positive charge (cationicity) and hydrophobicity (amphipathicity) is critical. Increasing the net positive charge, for instance by adding Arginine or Lysine residues, often correlates with improved antimicrobial potency. nih.govmdpi.com
Hydrophobicity: The hydrophobic character of the peptide is a major driver of its ability to interact with and disrupt bacterial membranes. researchgate.net Strategies that increase hydrophobicity, such as halogenation or substituting with bulkier hydrophobic residues like Tryptophan, have been shown to boost antimicrobial activity. nih.govnih.gov
Computational Design and Simulation Approaches for Novel this compound Analogues
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the molecular-level interactions of this compound and guiding the rational design of new analogues. nih.govnih.govmdpi.com These simulations provide high-resolution insights that are often difficult to obtain through experimental methods alone.
Key findings from computational studies on this compound include:
Role of Proline: MD simulations have suggested that the presence of Proline at the first position is a primary reason for this compound's higher efficacy compared to other members of the jelleine family. unifesp.bracs.org This residue contributes to a specific N-terminal conformation that is favorable for membrane interaction. nih.gov
Peptide Aggregation: Simulations have shown that this compound peptides have a tendency to form aggregates in aqueous solutions and in the presence of membrane-mimicking environments. This aggregation may be part of its mechanism of action, whereby clusters of peptides accumulate on the membrane surface, inducing stress and pore formation. unifesp.bracs.org
Membrane Interaction: Simulations have detailed how this compound interacts with lipid bilayers. The interaction is driven by initial electrostatic attraction to the negatively charged headgroups of bacterial membranes, facilitated by the peptide's cationic residues. unifesp.bracs.org The protonation state of the Histidine residue has been shown to potentiate this interaction. unifesp.bracs.org Following this initial binding, the hydrophobic parts of the peptide insert into the acyl chain region of the membrane, causing disruption. unifesp.br These computational models help identify which amino acid residues are most critical for membrane binding and disruption, thereby providing a roadmap for designing more effective analogues.
Future Directions and Emerging Research Avenues for Jelleine I
Development of Jelleine-I Based Research Tools and Reagents for Biological Probes
The primary mechanism of this compound's antimicrobial action involves the disruption of microbial cell membrane integrity. nih.govmdpi.com This specific interaction with biological membranes makes this compound an excellent candidate for development as a biological probe. Future research is anticipated to focus on harnessing this property to create sophisticated research tools.
Potential applications include:
Probes for Membrane Permeability Studies: Fluorescently labeled this compound analogs could be synthesized to visually track and quantify membrane permeabilization in real-time. This would provide a powerful tool for studying the mechanisms of antimicrobial resistance and the effects of various compounds on membrane integrity.
Reagents for Identifying Novel Antimicrobial Targets: By understanding the specific membrane components this compound interacts with, it can be used as a reagent to screen for and identify novel molecular targets for new antimicrobial drugs. Its mechanism of action, which differs from conventional antibiotics like polymyxins, makes it particularly valuable in combating multidrug-resistant bacteria. mdpi.comnih.gov
Advanced Delivery System Research for Enhanced in vitro and in vivo Stability
A significant hurdle in the therapeutic application of peptide-based compounds like this compound is their susceptibility to degradation by proteases. nih.govresearchgate.net While the addition of halogens has been shown to increase the chemical stability of this compound, further research into advanced delivery systems is crucial for enhancing its stability and bioavailability both in vitro and in vivo. nih.govdntb.gov.ua
Future research in this area will likely explore:
Encapsulation Technologies: Utilizing liposomes, nanoparticles, or other biocompatible polymers to encapsulate this compound could protect it from enzymatic degradation and facilitate controlled release at the target site.
Peptide Modification: Further chemical modifications, beyond halogenation, could be investigated to create analogs with improved stability without compromising biological activity. This could include the incorporation of unnatural amino acids or cyclization of the peptide structure.
Investigations into Synergistic Interactions of this compound with Other Bioactive Compounds
The exploration of synergistic relationships between this compound and other bioactive compounds presents a promising strategy to enhance its therapeutic efficacy and combat antimicrobial resistance. nih.gov Combining antimicrobial agents can lead to improved outcomes, potentially at lower concentrations of each compound, thereby reducing the risk of side effects. mdpi.com
A key area of investigation has been the interaction between jelleins and temporins, another family of antimicrobial peptides. Research has shown that jelleins act in synergy with temporins A and B against pathogenic bacteria such as Staphylococcus aureus and Listeria monocytogenes. researchgate.net This synergistic activity suggests that combination therapies could be more effective than treatment with either peptide alone.
Future studies are expected to broaden the scope of these investigations to include a wider range of compounds:
Conventional Antibiotics: Assessing the synergistic potential of this compound with established antibiotics could lead to new combination therapies that are effective against multidrug-resistant strains.
Natural Products: Exploring interactions with other natural bioactive compounds, such as those found in plant extracts or other animal venoms, could uncover novel synergistic pairings. encyclopedia.pub
| This compound Interaction | Bioactive Compound | Target Organism | Observed Effect |
| Synergy | Temporin A | Staphylococcus aureus A170 | Enhanced antimicrobial activity researchgate.net |
| Synergy | Temporin B | Listeria monocytogenes | Enhanced antimicrobial activity researchgate.net |
Elucidation of Unexplored Biological Roles and Molecular Targets of this compound
While the antimicrobial properties of this compound are well-documented, it exhibits a range of other biological activities, including antiparasitic, healing, pro-coagulant, and anti-inflammatory effects. nih.govresearchgate.net Additionally, it has been shown to indirectly modulate the growth of tumor cells. nih.gov A primary molecular target of this compound is the microbial plasma membrane. mdpi.com However, some studies suggest the existence of intracellular targets, as this compound has been observed to bind to genomic DNA and induce the formation of reactive oxygen species (ROS) in bacteria. mdpi.combiosynth.com
Future research will aim to:
Identify Novel Molecular Pathways: Investigate the specific signaling pathways and molecular mechanisms through which this compound exerts its diverse biological effects beyond membrane disruption.
Discover New Therapeutic Applications: The broad bioactivity of this compound suggests it may have therapeutic potential in a variety of diseases. Further studies are needed to explore its efficacy in areas such as wound healing, inflammatory disorders, and as an adjunct in cancer therapy.
Application of Multi-Omics Approaches in this compound Research for Comprehensive Understanding
To gain a holistic understanding of the complex biological effects of this compound, the application of multi-omics approaches is a critical future direction. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of multiple layers of biological information. nih.govthermofisher.comnih.gov By integrating these large-scale datasets, researchers can obtain a more complete picture of the cellular and molecular responses to this compound. researchgate.net
Transcriptomics (RNA-seq): To identify changes in gene expression in both microbial and human cells upon treatment with this compound. This could reveal the full spectrum of cellular pathways affected by the peptide. nih.gov
Proteomics: To analyze alterations in protein expression and post-translational modifications, providing insights into the functional changes induced by this compound.
Metabolomics: To study the impact of this compound on cellular metabolism, which could be particularly relevant to its antimicrobial and immunomodulatory effects.
By employing these advanced analytical strategies, researchers can move beyond a single-target view of this compound's activity and build comprehensive models of its mechanism of action, paving the way for the development of novel and effective therapeutic interventions.
Q & A
Q. What are the established experimental protocols for isolating and characterizing Jelleine-I from natural sources?
Methodological Answer: Isolation typically involves liquid chromatography (e.g., HPLC) coupled with mass spectrometry for purity verification. Characterization requires circular dichroism (CD) for structural analysis and NMR spectroscopy for sequence validation. Ensure reproducibility by documenting buffer conditions (e.g., pH, temperature) and using standardized peptide quantification methods like UV-Vis absorbance at 280 nm .
Q. How can researchers validate the antimicrobial activity of this compound in vitro?
Methodological Answer: Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria. Include controls (e.g., untreated cultures, known antibiotics) and account for variables like bacterial growth phase and media composition. Validate results with time-kill kinetics and fluorescent viability stains (e.g., propidium iodide) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
Methodological Answer: Employ nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use software like GraphPad Prism for curve fitting and report 95% confidence intervals. Address outliers via Grubbs’ test and ensure sample sizes meet power analysis requirements .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer: Conduct comparative studies using isothermal titration calorimetry (ITC) to measure binding affinities with bacterial membranes versus host cells. Pair with molecular dynamics simulations to identify structural interactions. Reconcile discrepancies by testing under varying ionic strengths or lipid compositions .
Q. What experimental designs optimize this compound’s stability under physiological conditions?
Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation via HPLC. Compare formulations with stabilizers (e.g., trehalose) and assess protease resistance via fluorogenic substrate assays. Validate findings with circular dichroism to track secondary structure changes .
Q. How can researchers address low yield in solid-phase peptide synthesis (SPPS) of this compound analogs?
Methodological Answer: Optimize SPPS by varying resin types (e.g., Wang vs. Rink amide) and coupling reagents (e.g., HBTU vs. DIC). Monitor stepwise efficiency via Kaiser tests. Purify crude products using preparative HPLC with gradient elution and characterize with MALDI-TOF MS .
Data Contradiction and Synthesis Challenges
Q. What methodologies identify confounding variables in this compound’s cytotoxicity assays?
Methodological Answer: Apply factorial design experiments to test interactions between variables (e.g., serum concentration, incubation time). Use multivariate analysis (ANOVA) and include internal controls (e.g., lactate dehydrogenase release). Validate with orthogonal assays like flow cytometry .
Q. How should researchers prioritize conflicting hypotheses about this compound’s immunomodulatory effects?
Methodological Answer: Use Bayesian model comparison to weigh evidence for competing hypotheses (e.g., cytokine induction vs. TLR pathway inhibition). Validate with RNA-seq data from treated immune cells and correlate with functional assays (e.g., phagocytosis rates) .
Key Recommendations for Methodological Rigor
- Ethical Compliance : Obtain ethics approval for studies involving animal/human cells and disclose conflicts of interest .
- Reproducibility : Deposit raw data in repositories like Zenodo and provide step-by-step protocols in supplementary materials .
- Interdisciplinary Validation : Combine biophysical (e.g., CD, ITC) and biological assays (e.g., MIC, cytotoxicity) to cross-verify findings .
Note: Avoid reliance on non-peer-reviewed sources (e.g., ) and prioritize primary literature for experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
